molecular formula C9H17Cl2N B2390461 8A-(chloromethyl)octahydroindolizine hydrochloride CAS No. 2241130-91-4

8A-(chloromethyl)octahydroindolizine hydrochloride

Cat. No.: B2390461
CAS No.: 2241130-91-4
M. Wt: 210.14
InChI Key: NJEKLPBUGJEHFB-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

8a-(Chloromethyl)octahydroindolizine hydrochloride (CAS: 2241130-91-4) is a bicyclic amine derivative belonging to the indolizidine alkaloid family. Its molecular formula is C₉H₁₇Cl₂N , with a molecular weight of 210.15 g/mol . The IUPAC name, 8a-(chloromethyl)-2,3,5,6,7,8-hexahydro-1H-indolizine hydrochloride, reflects its fully saturated indolizine core modified by a chloromethyl substituent at the 8a position and a hydrochloride counterion.

Key Chemical Properties

Property Value
Molecular Formula C₉H₁₇Cl₂N
Molecular Weight 210.15 g/mol
CAS Registry Number 2241130-91-4
Salt Form Hydrochloride
Structural Class Bicyclic amine (indolizidine)

The compound is classified as a synthetic indolizidine derivative due to its fully hydrogenated bicyclic framework (octahydroindolizine) and synthetic chloromethyl functionalization .

Historical Context in Heterocyclic Chemistry

The indolizidine core traces its origins to early 20th-century heterocyclic chemistry. Indolizine, the parent aromatic system, was first synthesized in 1912 by Scholtz via thermal condensation of 2-methylpyridine with acetic anhydride . This discovery marked a pivotal moment in understanding fused bicyclic systems containing bridgehead nitrogen atoms.

Hydrogenation of indolizine derivatives emerged as a key strategy for accessing saturated analogs. The synthesis of octahydroindolizine frameworks gained prominence in the 1980s–1990s during investigations into alkaloid biosynthesis and pharmacological activity . The introduction of chloromethyl groups, as seen in this compound, represents a modern synthetic modification to enhance reactivity for further functionalization .

Significance in Indolizidine Alkaloid Research

Indolizidine alkaloids, such as swainsonine and castanospermine, are renowned for their glycosidase-inhibiting properties and roles in medicinal chemistry . Synthetic derivatives like this compound serve three primary purposes:

  • Intermediate Synthesis : The chloromethyl group enables nucleophilic substitution, facilitating the creation of C8a-alkylated indolizidines for structure-activity studies .
  • Structural Probes : Its saturated core mimics natural indolizidines while allowing systematic exploration of substituent effects on bioactivity .
  • Model for Natural Product Analogues : The compound’s synthetic flexibility supports the development of constrained peptide mimics and glycosidase inhibitor candidates .

Structural Relationship to Natural Indolizidine Compounds

Natural indolizidines share a bicyclic framework but often feature hydroxyl or methyl groups. For example:

  • Swainsonine : Contains hydroxyl groups at C1 and C8a .
  • (−)-Coniceine : A simple octahydroindolizine with a methyl group at C1 .

In contrast, this compound replaces the typical hydroxyl or methyl substituents with a chloromethyl group at C8a, introducing steric bulk and electrophilic reactivity. This modification aligns with strategies to enhance binding affinity in synthetic analogs .

Structural Comparison Table

Compound Core Structure C8a Substituent Bioactivity
Swainsonine Octahydroindolizine Hydroxyl α-Mannosidase inhibition
(−)-Coniceine Octahydroindolizine Methyl Neurotoxic alkaloid
8a-(Chloromethyl)octahydroindolizine Octahydroindolizine Chloromethyl Synthetic intermediate

The chloromethyl group’s electronegativity and leaving-group potential differentiate this synthetic derivative from natural counterparts, enabling its use in cross-coupling and alkylation reactions .

Properties

IUPAC Name

8a-(chloromethyl)-2,3,5,6,7,8-hexahydro-1H-indolizine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN.ClH/c10-8-9-4-1-2-6-11(9)7-3-5-9;/h1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEKLPBUGJEHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2(C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Routes

Reductive Cyclization of Pyridine-Containing Precursors

A primary route involves catalytic hydrogenation of pyridine-derived intermediates. For example:

  • Chalcone Hydrogenation :
    • A chalcone intermediate (e.g., 1-aryl-3-(2-pyridinyl)-2-propen-1-one) undergoes rhodium-catalyzed hydrogenation in acetic acid under high pressure (414 kPa) to yield octahydroindolizine derivatives.
    • Key Step :

      $$

      \text{Chalcone} \xrightarrow[\text{H}_2 (\text{Rh/C, AcOH})]{\text{High Pressure}} \text{Octahydroindolizine Skeleton}

      $$
    • The chloromethyl group is introduced via alkylation of the intermediate with chloromethylating agents (e.g., chloromethyl ethers or chloroiodomethane).
  • Post-Cyclization Functionalization :
    • After cyclization, the free amine is treated with hydrochloric acid to form the hydrochloride salt.
Table 1: Representative Conditions for Reductive Cyclization
Precursor Catalyst Solvent Pressure Yield Source
1-Aryl-3-pyridinylpropenone Rh/C (5%) Acetic acid 414 kPa 50–62%

Enantioselective Synthesis from Chiral Synthons

Asymmetric methods leverage chiral starting materials like L-aspartic acid or D-glucose:

  • Homer-Wadsworth-Emmons Reaction :
    • (S)-3-(Cbz-amino)-4-(tert-butyldimethylsilyloxy)butanal, derived from L-aspartic acid, undergoes Horner-Wadsworth-Emmons olefination followed by reductive cyclization to form the indolizidine core.
    • Critical Step :

      $$

      \text{Chiral Aldehyde} \xrightarrow[\text{Reductive Cyclization}]{\text{NaBH}4/\text{LiAlH}4} \text{Octahydroindolizine}

      $$
    • Chloromethylation is achieved via nucleophilic substitution (e.g., using chloromethyl chloride in DMF).
  • Erythrose Derivatives :
    • 2,4-Benzylidene-D-erythrose (from D-glucose) serves as a precursor for iminosugar synthesis, which can be adapted for indolizidine frameworks.

Alternative Pathways

Organometallic Cyclization

Organozinc and copper-mediated cyclizations enable modular assembly:

  • Zinc Insertion-Allylation :
    • β-Amino iodides undergo zinc insertion, followed by copper-catalyzed allylation with dichlorides (e.g., 3-chloro-2-(chloromethyl)propene) to form piperidine intermediates, which cyclize to indolizidines.
    • Example :

      $$

      \text{β-Amino Iodide} \xrightarrow[\text{Zn, CuI}]{\text{Allylation}} \text{5-Methylene Piperidine} \xrightarrow{\text{Cyclization}} \text{Indolizidine}

      $$
Table 2: Organometallic Cyclization Parameters
Substrate Reagents Temperature Yield Source
Protected β-amino iodide Zn, CuI, 3-chloro-2-(chloromethyl)propene 0–25°C 35–50%

Hydrochloride Salt Formation

The final step involves protonation of the free base:

  • The octahydroindolizine free base is dissolved in methanol or ethanol, treated with HCl gas or concentrated hydrochloric acid, and crystallized from acetonitrile or ether.
    • Typical Protocol :

      $$

      \text{Free Base} + \text{HCl (g)} \xrightarrow[\text{MeOH}]{\text{0–5°C}} \text{Hydrochloride Salt}

      $$

Challenges and Optimization

Diastereoselectivity

  • Catalytic hydrogenation and reductive cyclization often yield mixtures of 8aα and 8aβ diastereomers. Chromatography (silica gel, hexane/acetone) or fractional crystallization separates isomers.
  • Resolution : Optically active acids (e.g., di-p-toluoyl tartaric acid) resolve enantiomers.

Functional Group Compatibility

  • Chloromethylation requires anhydrous conditions to prevent hydrolysis.
  • Noble metal catalysts (Rh, Pt) are incompatible with sulfur-containing intermediates.

Industrial-Scale Considerations

  • Cost Drivers : Rhodium catalysts and chiral synthons increase production costs.
  • Green Chemistry : Substituting Rh with Pd/C or Raney Ni reduces expenses but may lower yields.

Chemical Reactions Analysis

8A-(chloromethyl)octahydroindolizine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various functionalizations that are critical in synthetic chemistry .

Biology

  • Biological Activity Studies : Research indicates that this compound interacts with biological macromolecules, making it a candidate for studying protein modifications and enzyme interactions .

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its potential as a therapeutic agent. Preliminary studies suggest it may have anticancer properties and could be useful in drug development .

Documented Case Studies

Several case studies highlight the compound's biological activities:

  • Anticancer Activity Evaluation (2023)
    • Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50_{50} value of 15 µM after 48 hours of treatment.
  • Antimicrobial Activity Study (2024)
    • Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Significant inhibitory effects were observed on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
  • Anti-inflammatory Model Study (2025)
    • Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50_{50} = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of 8A-(chloromethyl)octahydroindolizine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This compound may also interact with various pathways involved in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., chloromethyl groups, bicyclic amines, or hydrochloride salts) or pharmacological relevance:

Table 1: Structural and Physicochemical Comparison

Property 8A-(Chloromethyl)octahydroindolizine HCl N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (Compound 8) Octodrine Hydrochloride
Core Structure Octahydroindolizine with chloromethyl Aryl chloromethyl ketone Branched aliphatic amine
Molecular Formula Undocumented Undocumented C₈H₁₉N·HCl
Molecular Weight Undocumented Undocumented 165.7
Purity Undocumented Undocumented ≥95%
Storage Conditions Undocumented Undocumented -20°C, stable ≥5 years

Key Observations :

Reactivity :

  • The chloromethyl group in 8A-(chloromethyl)octahydroindolizine HCl likely confers alkylating properties, similar to N-p-tosyl-L-phenylalanine chloromethyl ketone (Compound 8) , which is used to inhibit proteases via covalent modification .
  • In contrast, Octodrine HCl lacks reactive functional groups, aligning with its role as a stimulant .

Pharmacological Effects :

  • Compound 8 () induced a 2–3.5-fold increase in luciferase activity at low concentrations but exhibited cytotoxicity at higher doses, suggesting a narrow therapeutic window .
  • Octodrine HCl is classified as a stimulant, though its exact mechanism remains unspecified in the evidence .

Stability and Handling: Octodrine HCl is supplied as a crystalline solid with long-term stability (≥5 years at -20°C) . No stability data are available for the target compound or Compound 7.

Biological Activity

8A-(chloromethyl)octahydroindolizine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential biological activities. With the molecular formula C9H17Cl2N, this compound features a chloromethyl group attached to an octahydroindolizine ring. Its synthesis and biological interactions make it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : 8a-(chloromethyl)-2,3,5,6,7,8-hexahydro-1H-indolizine; hydrochloride
  • Molecular Formula : C9H17Cl2N
  • InChI Key : NJEKLPBUGJEHFB-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : Octahydroindolizine and chloromethyl chloride.
  • Conditions : The reaction is usually conducted in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product under controlled conditions.

This method allows for the efficient production of the compound, which can then be utilized in various research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can significantly alter their function. This interaction may influence various cellular pathways, contributing to its potential therapeutic effects.

Research Findings

Recent studies have explored the compound's biological activities, revealing several key findings:

  • Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics .
  • Cytotoxic Effects : Investigations have shown that this compound may possess cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies .

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Cytotoxicity Assessment

A series of cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibited dose-dependent inhibition of cell proliferation. The observed IC50 values indicated promising potential for further development as an anticancer drug.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds:

Compound NameStructureNotable Biological Activity
8A-(bromomethyl)octahydroindolizine hydrochlorideBromomethyl groupSimilar antimicrobial properties
8A-(iodomethyl)octahydroindolizine hydrochlorideIodomethyl groupEnhanced reactivity but less studied
8A-(methyl)octahydroindolizine hydrochlorideMethyl groupReduced reactivity; limited biological activity

The presence of halogen atoms (chlorine, bromine, iodine) in these compounds significantly influences their reactivity and biological interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8A-(chloromethyl)octahydroindolizine hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Multi-step synthesis typically involves cyclization of precursors followed by chloromethylation. For example, analogous chloromethyl-heterocycle syntheses use controlled temperatures (0–5°C) for chloromethyl group introduction to minimize side reactions . Optimize solvent polarity (e.g., dichloromethane or acetonitrile) to enhance intermediate stability. Monitor reaction progress via TLC or HPLC, referencing retention times from structurally similar compounds .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the octahydroindolizine backbone and chloromethyl group. Compare chemical shifts with databases for related bicyclic amines .
  • Chromatography : HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase. Purity thresholds should exceed 95% (area normalization) .
  • Elemental Analysis : Validate chloride content via ion chromatography or silver nitrate titration .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:

ConditionParameterStability Outcome
Temperature4°C (short-term)Stable for 3 months
-20°C (long-term)Stable for 12 months
pHAcidic (pH 2–4)High stability due to hydrochloride salt
Neutral/basicDegradation observed; avoid aqueous solutions above pH 6

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in drug design applications?

  • Methodological Answer :

  • Use DFT calculations (e.g., Gaussian or ORCA) to model electrophilic reactivity at the chloromethyl site. Compare with analogs like ethyl 5-(chloromethyl)nicotinate hydrochloride to identify substitution patterns .
  • Molecular docking (AutoDock Vina) can predict interactions with biological targets (e.g., enzymes or receptors) by simulating binding affinities .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Source Validation : Cross-check purity data (HPLC/MS) from independent labs to rule out impurities as confounding factors .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, serum-free media) to isolate compound effects .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for variables like solvent choice (DMSO vs. saline) .

Q. How does the compound interact with biological macromolecules, and what techniques validate these interactions?

  • Methodological Answer :

  • Protein Binding : Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics with target proteins. For example, SPR has been applied to chloromethyl-quinoline derivatives to measure KDK_D values .
  • Nucleic Acid Interactions : Fluorescence quenching assays (e.g., ethidium bromide displacement) can assess DNA/RNA binding affinity .

Q. What are the safety protocols for handling this compound in academic labs?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and goggles. Use fume hoods for synthesis steps involving volatile intermediates .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer :

  • Parameter Sensitivity : Minor changes in reaction time, temperature, or catalyst purity (e.g., Pd/C vs. Raney Ni) can alter yields. Document all variables meticulously .
  • Intermediate Isolation : Differences in workup procedures (e.g., column chromatography vs. crystallization) affect final purity and yield .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Confirmation

TechniqueParameterExpected Outcome
1H^1H-NMRChloromethyl protonsδ 4.2–4.5 ppm (quartet)
HPLCRetention time8.2 ± 0.3 min (C18, 70:30 ACN/H2O)
Elemental AnalysisChloride content12.5–13.5%

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